molecular formula C21H26N2O3S B2701640 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide CAS No. 946373-06-4

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide

Cat. No. B2701640
CAS RN: 946373-06-4
M. Wt: 386.51
InChI Key: VKQYDXFJKDMBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research has explored the synthesis and reactivity of dihydroisoquinoline-derived oxaziridines, which are related to the given chemical structure. These compounds, including N-alkyl oxaziridines, may serve as reagents for the oxidation of sulfides in acid-promoted reactions, indicating their utility in synthetic chemistry for introducing functional groups under controlled conditions (Kammoun, Salah, & Damak, 2011).

Biological Applications

Some derivatives of methanesulfonamide, including those related to the chemical structure , have shown potential biological activities. For example, quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), a target for antibacterial and cancer therapy. These compounds exhibited different inhibitory potencies across various metal forms of the enzyme, indicating their potential for selective enzyme inhibition (Huang et al., 2006).

Antimicrobial Evaluation

N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, which are structurally related to the query compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. This research demonstrates the potential of such compounds in developing new antimicrobial agents with specificity against a range of microbial pathogens (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalytic Applications

The catalytic reduction of carbon dioxide to methane has been explored using rhenium tricarbonyl complexes coordinated by diimine ligands, which is relevant to the study of molecular structures similar to the compound . This research highlights the potential of such complexes in addressing the challenge of converting CO2 to valuable products like methane, showcasing an environmental application of these molecular systems (Nganga et al., 2021).

properties

IUPAC Name

1-(4-methylphenyl)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15(2)13-23-20-10-9-19(12-18(20)8-11-21(23)24)22-27(25,26)14-17-6-4-16(3)5-7-17/h4-7,9-10,12,15,22H,8,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQYDXFJKDMBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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